4-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
4-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with an ethoxy group and a piperidinylmethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 1-(pyridin-3-yl)piperidine. This can be achieved through the reaction of pyridine with piperidine under appropriate conditions.
Benzamide Formation: The next step involves the formation of the benzamide core. This can be done by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with the piperidine intermediate to form the benzamide.
Final Coupling: The final step involves the coupling of the benzamide with the piperidine intermediate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
4-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
4-ethoxy-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-25-19-7-5-17(6-8-19)20(24)22-14-16-9-12-23(13-10-16)18-4-3-11-21-15-18/h3-8,11,15-16H,2,9-10,12-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJNBTLYZDGKSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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